InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
.
N-Benzyl-2-bromoacetamide serves as a crucial intermediate in synthesizing more complex molecules with potential biological activities. [, ] These molecules can be designed to target specific biological pathways or interact with particular proteins, making them valuable tools for drug discovery and development. [, ]
Future research could focus on exploring novel labeling strategies using N-Benzyl-2-bromoacetamide, including incorporating different radioisotopes or developing new conjugation chemistries. [, ] This could expand the applications of this compound in biomolecule labeling and imaging.
The ability of N-Benzyl-2-bromoacetamide to conjugate with biomolecules makes it a potential candidate for developing targeted drug delivery systems. [, ] Future research could investigate its use in conjugating therapeutic agents to antibodies or other targeting moieties to enhance drug delivery specificity and efficacy.
N-Benzyl-2-bromoacetamide is primarily utilized in nucleophilic substitution reactions due to the reactivity of the bromoacetyl group. [, ] This reactivity allows it to conjugate with biomolecules, such as oligonucleotides containing a phosphorothioate group, through the displacement of the bromine atom by a nucleophile present in the target molecule. [, ] This characteristic makes N-Benzyl-2-bromoacetamide a valuable tool for labeling biomolecules and studying their behavior in biological systems. [, ]
While the specific mechanism of action varies depending on the application, the primary mechanism generally involves the bromoacetyl group acting as an electrophile. [, ] This allows N-Benzyl-2-bromoacetamide to participate in nucleophilic substitution reactions, enabling its use in labeling and conjugation reactions. [, ] For example, in oligonucleotide labeling, the phosphorothioate group of the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the bromoacetyl group and displacing the bromine atom. []
N-Benzyl-2-bromoacetamide acts as a versatile labeling reagent for biomolecules, particularly oligonucleotides. [, ] Its ability to conjugate with phosphorothioate groups allows researchers to introduce radiolabels like fluorine-18 (18F), facilitating the tracking and imaging of these molecules in biological systems. [, ] This application is particularly valuable in studying gene expression and developing novel diagnostic and therapeutic tools. [, ]
The ability to incorporate different radioisotopes, such as 18F for positron emission tomography (PET) and iodine-131 (131I) for single-photon computed tomography (SPECT), makes N-Benzyl-2-bromoacetamide suitable for comparative imaging studies. [] Researchers can label the same biomolecule with different isotopes, allowing for direct comparison of imaging modalities and potentially enhancing the understanding of biological processes. []
Further research could focus on translating the use of N-Benzyl-2-bromoacetamide-labeled biomolecules from in vitro settings to in vivo applications. [, ] This would require optimization of labeling conditions, evaluation of biodistribution and pharmacokinetics, and assessment of potential toxicity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2